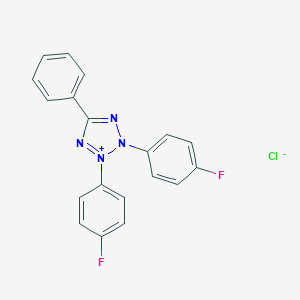
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride is a synthetic organic compound that belongs to the class of tetrazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of fluorine atoms in the structure imparts unique physicochemical properties, making it a compound of significant interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized with sodium azide to yield the tetrazole ring. The final step involves the quaternization of the tetrazole with methyl chloride to form the tetrazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazolium salt to formazan derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Production of formazan derivatives.
Substitution: Formation of various substituted tetrazolium salts.
Applications De Recherche Scientifique
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Employed in cell viability assays and as a staining agent in histological studies.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride involves its interaction with cellular components. In biological systems, the compound can be reduced by cellular enzymes to form formazan derivatives, which are often used as indicators of cell viability. The fluorine atoms in the structure enhance its binding affinity to specific molecular targets, thereby influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Thiazolidinones: Known for their antimicrobial and anticancer properties.
α-Aminophosphonates: Structural mimics of α-amino acids with high potency in enzyme inhibition.
Trifluoromethylpyridines: Used in agrochemical and pharmaceutical industries for their unique properties.
Uniqueness
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride stands out due to its unique combination of fluorine atoms and tetrazolium ring, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring high stability and specific reactivity.
Propriétés
Numéro CAS |
135788-09-9 |
|---|---|
Formule moléculaire |
C19H15ClF2N4 |
Poids moléculaire |
372.8 g/mol |
Nom IUPAC |
2,3-bis(4-fluorophenyl)-5-phenyl-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C19H14F2N4.ClH/c20-15-6-10-17(11-7-15)24-22-19(14-4-2-1-3-5-14)23-25(24)18-12-8-16(21)9-13-18;/h1-13H,(H,22,23);1H |
Clé InChI |
JIDJWBULKCFGMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.[Cl-] |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.[Cl-] |
Synonymes |
2,3-BIS(4-FLUOROPHENYL)-5-PHENYLTETRAZOLIUM CHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















